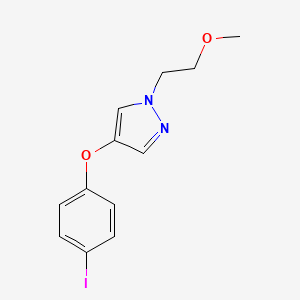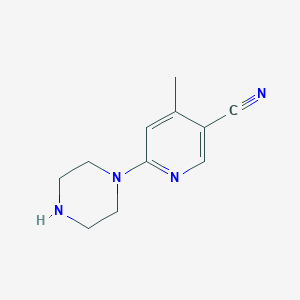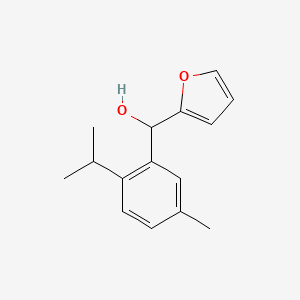
Furan-2-yl(2-isopropyl-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol est un composé organique appartenant à la classe des dérivés du furane. Il se caractérise par la présence d'un cycle furane lié à un groupe méthanol, qui est lui-même lié à un groupe 2-isopropyl-5-méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol implique généralement la réaction de dérivés du furane avec des dérivés appropriés du phénylméthanol dans des conditions contrôlées. Une méthode courante implique l'utilisation d'un réactif de Grignard, où le dérivé du furane est mis en réaction avec du bromure de phénylmagnésium en présence d'un solvant approprié tel que le tétrahydrofurane (THF). La réaction est effectuée sous atmosphère inerte, généralement azote ou argon, afin d'empêcher l'oxydation.
Méthodes de production industrielles
En milieu industriel, la production de Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol peut impliquer des processus de production en batch ou en continu à grande échelle. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs assurent un rendement et une pureté élevés du produit final. Les catalyseurs et les solvants sont souvent recyclés pour minimiser les déchets et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former l'alcool ou l'alcane correspondant.
Substitution : Des réactions de substitution électrophile peuvent se produire au niveau du cycle furane, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactifs électrophiles tels que les halogènes (par exemple, le brome, le chlore) et les agents nitrants (par exemple, l'acide nitrique) sont utilisés dans des conditions acides ou basiques.
Principaux produits formés
Oxydation : Furan-2-yl(2-isopropyl-5-methylphenyl)aldéhyde ou Furan-2-yl(2-isopropyl-5-methylphenyl)acide carboxylique.
Réduction : Furan-2-yl(2-isopropyl-5-methylphenyl)méthane.
Substitution : Divers dérivés halogénés ou nitrés du Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol.
Applications De Recherche Scientifique
Le Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Sa structure unique permet d'explorer de nouvelles voies et mécanismes réactionnels.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour étudier son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la biosynthèse de biomolécules essentielles, conduisant à des effets antimicrobiens. De plus, il peut interagir avec des voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire, contribuant à ses propriétés anti-inflammatoires et anticancéreuses potentielles.
Mécanisme D'action
The mechanism of action of Furan-2-yl(2-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.
Comparaison Avec Des Composés Similaires
Le Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol peut être comparé à d'autres composés similaires, tels que :
Furan-2-yl(2-méthylphényl)méthanol : Ce composé ne possède pas le groupe isopropyle, ce qui peut affecter sa réactivité chimique et son activité biologique.
Furan-2-yl(2-isopropylphényl)méthanol : Ce composé ne possède pas le groupe méthyle, ce qui peut influencer sa solubilité et son interaction avec les cibles moléculaires.
Furan-2-yl(2-isopropyl-5-éthylphényl)méthanol : La présence d'un groupe éthyle au lieu d'un groupe méthyle peut modifier ses propriétés physiques et chimiques.
Le caractère unique du Furan-2-yl(2-isopropyl-5-methylphenyl)méthanol réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
furan-2-yl-(5-methyl-2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
Clé InChI |
OQWXYHDXQRPJBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


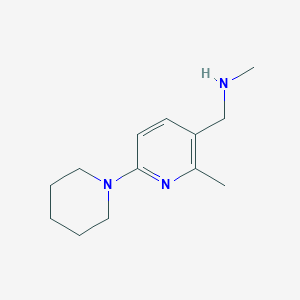


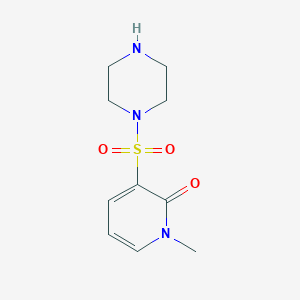
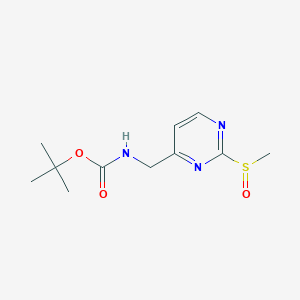
![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
